4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid
Description
Structural Characterization of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic Acid
Molecular Geometry and Bonding Patterns
This compound (C₁₁H₈N₂O₄S₂) features a benzoic acid core substituted with a nitro group at the meta position and a sulfanyl-linked 4-methyl-1,3-thiazole moiety at the para position. The molecule adopts a planar geometry due to resonance stabilization within the aromatic ring and the thiazole heterocycle. Key bonding patterns include:
- Nitro group (NO₂) : Strong electron-withdrawing effects dominate, influencing the electron density of the benzoic acid ring.
- Thiazole ring : The 1,3-thiazole structure (S–C–N–C–C–S) exhibits partial double-bond character, with the 4-methyl group introducing steric hindrance at the sulfur atom.
- Sulfanyl linkage : The sulfur atom bridges the thiazole and benzoic acid rings, enabling electronic communication between the two aromatic systems.
Key Bond Lengths and Angles
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| C–S (thiazole) | 1.75–1.78 | ~90–120 |
| S–C (benzoic acid) | 1.78–1.82 | ~109–115 |
| C=O (carboxylic acid) | 1.22–1.25 | ~120–125 |
| C–NO₂ (nitro group) | 1.48–1.52 | ~120–125 |
Data inferred from crystallographic studies of analogous nitro-thiazole derivatives.
Spectroscopic Analysis (FT-IR, NMR, UV-Vis)
FT-IR Spectroscopy
The compound’s IR spectrum exhibits diagnostic peaks:
- NO₂ stretching : Twin peaks at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
- C=O (carboxylic acid) : Strong absorption at ~1700 cm⁻¹, indicating protonated carboxylic acid.
- C–S (sulfanyl) : Stretching vibrations at ~780–800 cm⁻¹.
- Thiazole ring : Aromatic C–N and C–S vibrations in the 1450–1600 cm⁻¹ range.
NMR Spectroscopy
- ¹H NMR :
- ¹³C NMR :
UV-Vis Spectroscopy
The compound absorbs strongly in the UV region due to π→π* transitions:
Crystallographic Studies and X-ray Diffraction Data
Crystallographic data for analogues reveal critical structural insights:
- Space group : Monoclinic (e.g., P2₁/n or C2/c).
- Hydrogen bonding : The carboxylic acid proton forms intermolecular hydrogen bonds with the thiazole nitrogen or nitro group oxygen.
- Dihedral angles :
Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 10–12 Å, b = 8–10 Å, c = 20–25 Å |
| β angle | ~90–110° |
| Density | ~1.4–1.6 g/cm³ |
| Solvent of crystallization | THF, ethanol, or methanol |
Comparative Structural Analysis with Thiazole-Containing Analogues
2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-5-nitrobenzoic Acid (CID 2433196)
Thiazole Substitution Patterns
| Substituent | Impact on Reactivity |
|---|---|
| 4-Methyl | Steric hindrance at S atom |
| 5-Phenyl | Enhanced π-conjugation |
| 2-Amino | Hydrogen bonding capacity |
Data synthesized from studies on 4-methyl-1,3-thiazole derivatives.
Properties
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4S2/c1-6-5-18-11(12-6)19-9-3-2-7(10(14)15)4-8(9)13(16)17/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDFJOXOUFCPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid typically involves the reaction of 4-methyl-1,3-thiazole-2-thiol with 3-nitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) are employed.
Substitution: Electrophiles like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid exhibit significant antitumor activity. For instance, benzothiazole derivatives have been shown to exert broad-spectrum antitumor effects, with some exhibiting GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range. This suggests that the thiazole moiety may enhance the compound's ability to target cancer cells effectively .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives possess notable antibacterial and antifungal activities. The presence of the thiazole ring is crucial in enhancing these properties, making compounds like this compound promising candidates for developing new antimicrobial agents .
Case Study 1: Antitumor Efficacy
In a study published in the International Journal of Pharmaceutical Sciences and Research, researchers synthesized a series of thiazole derivatives and evaluated their antitumor efficacy against various cancer cell lines. The results indicated that specific modifications to the thiazole structure enhanced cytotoxicity, highlighting the potential of this compound as a lead compound for further development .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial activity of thiazole derivatives showed that compounds with similar structures exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The research concluded that the incorporation of thiazole rings into benzoic acid derivatives could yield potent antimicrobial agents .
Summary of Applications
| Application Area | Description |
|---|---|
| Antitumor Activity | Exhibits cytotoxic effects against various cancer cell lines; potential lead compound for drug development. |
| Antimicrobial Properties | Demonstrates significant antibacterial and antifungal activities; effective against multiple pathogens. |
| Mechanisms of Action | Involves enzyme inhibition, DNA interaction, and ROS generation leading to cell death. |
Mechanism of Action
The mechanism of action of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
a. Functional Group Variations
- Target vs. Benzamide Derivatives (e.g., AB4 ) : The target’s benzoic acid group increases acidity (pKa ~2–3) compared to benzamide derivatives (pKa ~8–10), enhancing solubility in basic environments. The nitro group further polarizes the molecule, favoring interactions with charged residues in biological targets.
- Target vs.
b. Heterocyclic Substituents
- Thiazole vs. Imidazole ( ) : The 4-methylthiazole in the target has lower basicity (pKa ~2–3) compared to the 1-methylimidazole in ’s compound (pKa ~6–7). This difference impacts membrane permeability and bioavailability.
Research Findings and Implications
- Synthetic Accessibility : The sulfanyl linkage in the target simplifies synthesis compared to sulfonamide derivatives, which require additional oxidation steps .
- Structure-Activity Relationships (SAR) : The nitro group at position 3 likely enhances electrophilic reactivity, making the compound a candidate for covalent inhibition strategies.
- Thermodynamic Stability : Computational models predict the thiazole ring’s methyl group improves steric shielding, reducing susceptibility to oxidative degradation compared to unsubstituted thiazoles.
Biological Activity
4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound is characterized by the following chemical structure and properties:
- IUPAC Name: this compound
- Molecular Formula: C11H10N2O3S
- Molecular Weight: 250.27 g/mol
- CAS Number: [insert CAS number if available]
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The thiazole moiety is known for its ability to participate in electron transfer processes, which can influence cellular signaling pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may be beneficial in treating metabolic disorders.
- Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis.
- Antioxidant Properties: The nitro group may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in E. coli and Staphylococcus aureus, suggesting potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Properties
In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This finding points toward a possible application in treating inflammatory diseases.
Q & A
Q. What are the key structural features of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoic acid that influence its reactivity?
The compound’s reactivity is governed by three structural motifs:
- Nitro group (-NO₂) : Acts as a strong electron-withdrawing group, enhancing electrophilic substitution at the benzoic acid ring and stabilizing intermediates in reduction reactions .
- Thiazole ring : The 4-methyl-1,3-thiazole moiety contributes aromatic stability and participates in π-π stacking or hydrogen bonding, influencing solubility and intermolecular interactions .
- Sulfanyl (-S-) linkage : Enhances nucleophilic substitution potential and serves as a site for further functionalization (e.g., oxidation to sulfone derivatives) .
Q. What synthetic routes are commonly employed for preparing this compound?
Synthesis typically involves sequential steps:
- Step 1 : Nitration of 3-nitrobenzoic acid derivatives using mixed acids (HNO₃/H₂SO₄) to introduce the nitro group .
- Step 2 : Sulfanylation via nucleophilic displacement, where a thiolate anion (e.g., from 4-methyl-1,3-thiazole-2-thiol) reacts with a halogenated benzoic acid intermediate (e.g., 3-nitro-4-chlorobenzoic acid) under basic conditions (K₂CO₃/DMF, 60–80°C) .
- Step 3 : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and linkage integrity .
- X-ray crystallography : Resolves bond lengths and angles, particularly for the sulfanyl-thiazole interaction .
- HPLC : Monitors purity (>95%) and identifies byproducts (e.g., oxidized sulfonyl derivatives) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates for sulfanylation, reducing trial-and-error experimentation. For example:
- Reaction path searches : Identify low-energy pathways for thiolate attack on halogenated benzoic acid .
- Solvent effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. DMSO) to enhance reaction yields .
- Machine learning : Trains models on existing reaction data to predict optimal molar ratios (e.g., thiol:halide = 1.2:1) and temperatures .
Q. How do reaction conditions influence the selectivity in forming the sulfanyl linkage?
Selectivity is controlled by:
- pH : Basic conditions (pH > 10) favor thiolate anion formation, minimizing disulfide byproducts .
- Temperature : Elevated temperatures (80°C) accelerate kinetics but may promote nitro group reduction; controlled heating (60°C) balances speed and selectivity .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
Q. What strategies address contradictory data in spectroscopic analysis?
Contradictions (e.g., ambiguous NMR peaks) are resolved via:
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 3-nitrobenzoic acid derivatives) .
- Isotopic labeling : ¹⁵N-labeled nitro groups clarify coupling patterns in crowded spectral regions .
- Dynamic NMR : Variable-temperature experiments distinguish conformational isomers .
Q. How to design experiments to study structure-activity relationships (SAR) for this compound?
A factorial design approach is recommended:
- Variables : Vary substituents (e.g., replace nitro with cyano) or modify the thiazole’s methyl group .
- Response metrics : Measure biological activity (e.g., enzyme inhibition) or physicochemical properties (logP, solubility) .
- Statistical tools : ANOVA identifies significant variables; response surface models optimize SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
